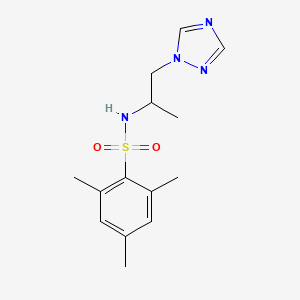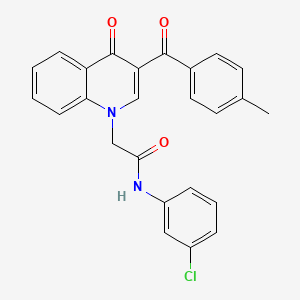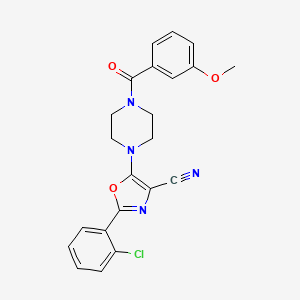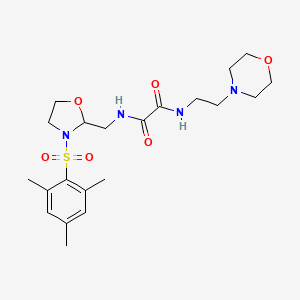
N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-(2-morpholinoethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-(2-morpholinoethyl)oxalamide is a chemical compound that has gained significant attention in scientific research. It is a potent inhibitor of protein-protein interactions and has been studied extensively for its potential therapeutic applications.
Scientific Research Applications
Synthesis and Structural Modification
Research in the area of oxazolidinones and morpholines focuses on the synthesis of new heterocyclic compounds and the exploration of their biological activities. Oxazolidinones, in particular, are noted for their unique mechanism of bacterial protein synthesis inhibition, positioning them as a novel class of antimicrobial agents (M. A. Tlekhusezh et al., 1996; G. Zurenko et al., 1996). The process of modifying these compounds, such as through the introduction of different heteroaromatic rings, has been shown to affect their antibacterial properties, suggesting a method for enhancing or diversifying their applications (J. Tucker et al., 1998).
Applications in Antibacterial Research
Oxazolidinone analogs have demonstrated significant in vitro antibacterial activities against a range of clinically important human pathogens, including resistant strains, without showing cross-resistance with other antibiotics. This attribute underscores their potential in addressing antibiotic resistance, a critical issue in contemporary medical research (G. Zurenko et al., 1996). Moreover, the structural optimization of these compounds for improved activity and safety profiles, as evidenced by studies on morpholine derivatives and their impact on neurokinin-1 receptor antagonism, illustrates the broader therapeutic potential beyond antibacterial applications (Timothy Harrison et al., 2001).
Chemical and Structural Diversity
The chemical and structural diversity inherent in oxazolidinone and morpholine research is a testament to the versatility and adaptability of these frameworks for various scientific applications. From enhancing the solubility and stability of compounds for better pharmacokinetic profiles (Jinwi Kim et al., 2004) to exploring their roles in novel antibacterial agents with reduced activity against monoamine oxidase A (F. Reck et al., 2005), the research landscape showcases the compound's multifaceted potential.
properties
IUPAC Name |
N-(2-morpholin-4-ylethyl)-N'-[[3-(2,4,6-trimethylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N4O6S/c1-15-12-16(2)19(17(3)13-15)32(28,29)25-8-11-31-18(25)14-23-21(27)20(26)22-4-5-24-6-9-30-10-7-24/h12-13,18H,4-11,14H2,1-3H3,(H,22,26)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVFKHDGQKHTWJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCCN3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(3,7-Dioxa-10-azaspiro[5.6]dodecane-10-carbonyl)phenyl]prop-2-enamide](/img/structure/B2469116.png)

![4,6-diamino-1-(4-fluorophenyl)-2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B2469118.png)
![3,5-dimethyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)isoxazole-4-sulfonamide](/img/structure/B2469120.png)
![1-Morpholino-2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone](/img/structure/B2469125.png)

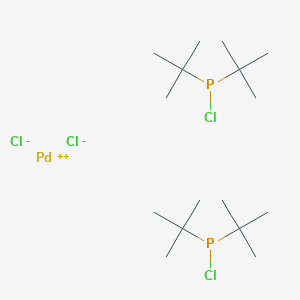
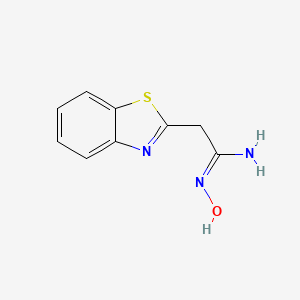
![2-(4-(Ethylsulfonyl)phenyl)-1-(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2469132.png)
